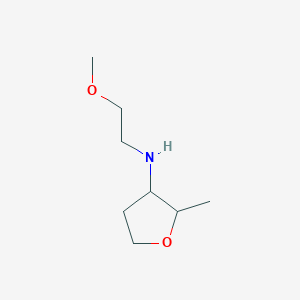

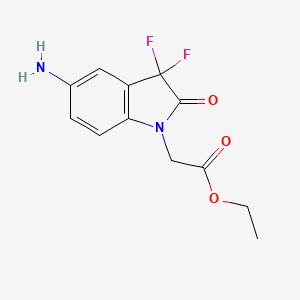

N-(2-methoxyethyl)-2-methyloxolan-3-amine

Overview

Description

N-(2-Methoxyethyl)-2-methyloxolan-3-amine (MEMO) is an organic compound that is used in a wide range of scientific research applications. It is a versatile compound that is used as a building block for many synthetic pathways, as well as a substrate for various enzymatic reactions. MEMO has been used in numerous biochemical and physiological studies, as well as in various laboratory experiments.

Scientific Research Applications

Synthetic Studies and Chemical Reactions

- N-(2-methoxyethyl)-2-methyloxolan-3-amine is involved in various synthetic studies and chemical reactions, such as the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines and their tautomerism and alkylation, as explored by Roggen and Gundersen (2008) (Roggen & Gundersen, 2008).

Medicinal Chemistry and Receptor Studies

- Del Bello et al. (2017) investigated the selectivity of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine for 5-HT1A receptor over α1-adrenoceptor and D2-like receptor subtypes, highlighting its potential in treating disorders involving the 5-HT1A receptor (Del Bello et al., 2017).

Chemoselective Methylation Studies

- The chemoselective N-methylation of functionalized amines and diols with supercritical methanol over solid acid and acid-base bifunctional catalysts has been explored by Oku et al. (2004), demonstrating the compound's relevance in selective methylation processes (Oku et al., 2004).

Ligand and Complex Synthesis

- Liu et al. (1993) synthesized and characterized N 4 O 3 amine phenol ligands and their lanthanide complexes, which include compounds related to N-(2-methoxyethyl)-2-methyloxolan-3-amine (Liu et al., 1993).

Application in Glycoside Synthesis

- The synthesis of 2-imino-2-methoxyethyl 1-thioglycosides for attaching sugars to proteins was studied by Lee et al. (1976), indicating its use in biochemical modifications (Lee et al., 1976).

Manganese(II) Complex Studies

- Research by Wu et al. (2004) on manganese(II) complexes of ligands derived from 2-aminomethylpyridine with a methoxyalkyl arm shows the compound's role in coordination chemistry and magnetism studies (Wu et al., 2004).

Future Directions

Mechanism of Action

Target of Action

N-(2-methoxyethyl)-2-methyloxolan-3-amine is a type of synthetic oligonucleotide and oligonucleotide mimic. Its primary targets are cellular RNAs . RNA plays a central role in the expression of all genes, and any sequence within RNA can be recognized by complementary base pairing . Therefore, synthetic oligonucleotides and oligonucleotide mimics offer a general strategy for controlling processes that affect disease .

Mode of Action

The compound interacts with its targets through complementary base pairing . This interaction allows the compound to control the expression of genes that impact disease . The 2’-methoxyethyl modification employed in the clinic increases the stability of the compound towards digestion .

Biochemical Pathways

The compound affects the biochemical pathways related to gene expression . By interacting with RNA, it can modulate protein production . This modulation can have downstream effects on various biochemical pathways, depending on the specific genes that are being regulated .

Pharmacokinetics

Similar compounds, such as 2’-methoxyethyl-modified antisense oligonucleotides, have been shown to have good stability and bioavailability .

Result of Action

The result of the compound’s action is the regulation of gene expression . This can lead to changes in the production of proteins, which can have various molecular and cellular effects depending on the specific genes being regulated .

properties

IUPAC Name |

N-(2-methoxyethyl)-2-methyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7-8(3-5-11-7)9-4-6-10-2/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEVHLJAVSOONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382704.png)

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)

methanol hydrochloride](/img/structure/B1382709.png)

![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)

![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)

![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382722.png)